(5-Methyl-1H-pyrazol-3-yl)-thiourea
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Overview
Description
(5-Methyl-1H-pyrazol-3-yl)-thiourea is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a thiourea moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1H-pyrazol-3-yl)-thiourea typically involves the reaction of 5-methyl-1H-pyrazole with thiourea under suitable conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1H-pyrazol-3-yl)-thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for diseases such as cancer and infectious diseases.
Industry: It can be used in the development of agrochemicals, such as herbicides and pesticides, due to its biological activity
Mechanism of Action
The mechanism of action of (5-Methyl-1H-pyrazol-3-yl)-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole: This compound also features a pyrazole ring but with an oxadiazole moiety instead of thiourea.
(5-Methyl-1H-pyrazol-3-yl)-acetamide: Similar structure with an acetamide group.
(5-Methyl-1H-pyrazol-3-yl)-benzene: Features a benzene ring instead of thiourea.
Uniqueness
(5-Methyl-1H-pyrazol-3-yl)-thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-3-2-4(9-8-3)7-5(6)10/h2H,1H3,(H4,6,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTZXCBYOOHILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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